molecular formula C14H18N2O B11877573 1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- CAS No. 17537-57-4

1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl-

Cat. No.: B11877573
CAS No.: 17537-57-4
M. Wt: 230.31 g/mol
InChI Key: JIVDIZVOMGNTQI-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a carboxamide group at the second position of the indole ring, a tert-butyl group at the nitrogen atom, and a methyl group at the third position.

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- can be achieved through several synthetic routes. One common method involves the reaction of indole-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- can be compared with other similar compounds, such as:

    1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-4-methyl-: This compound has a methyl group at the fourth position instead of the third position, leading to different chemical and biological properties.

    1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-1-methyl-: This compound has a methyl group at the first position, which can affect its reactivity and interactions with molecular targets.

The uniqueness of 1H-Indole-2-carboxamide, N-(1,1-dimethylethyl)-3-methyl- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it suitable for various applications in research and industry.

Properties

CAS No.

17537-57-4

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-tert-butyl-3-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C14H18N2O/c1-9-10-7-5-6-8-11(10)15-12(9)13(17)16-14(2,3)4/h5-8,15H,1-4H3,(H,16,17)

InChI Key

JIVDIZVOMGNTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)NC(C)(C)C

Origin of Product

United States

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